molecular formula C18H19NO B14214539 N-(4,4-Diphenylbut-3-en-1-yl)acetamide CAS No. 749861-57-2

N-(4,4-Diphenylbut-3-en-1-yl)acetamide

Cat. No.: B14214539
CAS No.: 749861-57-2
M. Wt: 265.3 g/mol
InChI Key: SHPCIBZNTHBDDJ-UHFFFAOYSA-N
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Description

N-(4,4-Diphenylbut-3-en-1-yl)acetamide is an organic compound with the molecular formula C18H19NO It is characterized by the presence of a diphenylbutenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-Diphenylbut-3-en-1-yl)acetamide typically involves the reaction of 4,4-diphenylbut-3-en-1-amine with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

4,4-Diphenylbut-3-en-1-amine+Acetic anhydrideThis compound+Acetic acid\text{4,4-Diphenylbut-3-en-1-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} 4,4-Diphenylbut-3-en-1-amine+Acetic anhydride→this compound+Acetic acid

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-Diphenylbut-3-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The acetamide group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxides, while reduction may produce N-(4,4-Diphenylbut-3-en-1-yl)ethylamine.

Scientific Research Applications

N-(4,4-Diphenylbut-3-en-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,4-Diphenylbut-3-en-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,4-Diphenylbut-3-en-1-yl)ethylamine
  • N-(4,4-Diphenylbut-3-en-1-yl)propionamide
  • N-(4,4-Diphenylbut-3-en-1-yl)butyramide

Uniqueness

N-(4,4-Diphenylbut-3-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its diphenylbutenyl group provides stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

749861-57-2

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

N-(4,4-diphenylbut-3-enyl)acetamide

InChI

InChI=1S/C18H19NO/c1-15(20)19-14-8-13-18(16-9-4-2-5-10-16)17-11-6-3-7-12-17/h2-7,9-13H,8,14H2,1H3,(H,19,20)

InChI Key

SHPCIBZNTHBDDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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